Dimethyl (2,2-dimethoxyethyl)phosphonate
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Overview
Description
Dimethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H15O5P. It is a colorless liquid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Dimethyl (2,2-dimethoxyethyl)phosphonate can be synthesized using the Michaelis-Becker reaction. This method involves the reaction of dimethyl phosphite with an appropriate alkylating agent under mild conditions. The reaction is advantageous due to the use of non-corrosive and moisture-insensitive reagents . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Dimethyl (2,2-dimethoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
Dimethyl (2,2-dimethoxyethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl (2,2-dimethoxyethyl)phosphonate involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dimethyl (2,2-dimethoxyethyl)phosphonate can be compared with other similar compounds such as:
Dimethyl (2-oxopropyl)phosphonate: Used in the synthesis of phosphorylated heterocycles.
Dimethoxyethane: Used as a solvent in various chemical reactions. The uniqueness of this compound lies in its specific reactivity and applications in forming carbon-phosphorus bonds, which are crucial in many synthetic and industrial processes.
Properties
CAS No. |
61184-57-4 |
---|---|
Molecular Formula |
C6H15O5P |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3 |
InChI Key |
ZBPYWQLAIDVQDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(CP(=O)(OC)OC)OC |
Origin of Product |
United States |
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